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Compound of Interest

Compound Name: Salviaplebeiaside

Cat. No.: B593401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Salviaplebeiaside, a phenolic substance isolated from plants of the Salvia and Vitex genera.

The information presented herein is intended to support researchers and scientists in the

identification, characterization, and further development of this natural compound.

Chemical Structure and Properties
Salviaplebeiaside, systematically named 4-{4-O-[6-(4-hydroxybenzoyl)-O-β-D-

glucopyranosyl]-3-hydroxyphenyl}-2-butanone, is a phenolic glycoside. Its chemical structure is

characterized by a phenylbutanone moiety linked to a glucose molecule, which is further

esterified with a 4-hydroxybenzoyl group.

Molecular Formula: C₂₃H₂₆O₁₀

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is a critical tool for the accurate mass

determination and elemental composition analysis of Salviaplebeiaside.

Table 1: Mass Spectrometry Data for Salviaplebeiaside
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Ionization Mode
Mass-to-Charge Ratio
(m/z)

Ion

Negative HRESI-TOF-MS 461.1462 [M-H]⁻

Experimental Protocol: Mass Spectrometry

The mass spectrometric data was obtained using a High-Resolution Electrospray Ionization

Time-of-Flight Mass Spectrometer (HRESI-TOF-MS). The analysis was performed in negative

ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

chemical structure and connectivity of atoms within Salviaplebeiaside. The following tables

summarize the ¹H and ¹³C NMR chemical shifts.

Table 2: ¹H NMR Spectroscopic Data for Salviaplebeiaside

Position
Chemical Shift (δH,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 6.933 d 8.4

2 6.574 br s

5 6.284 dd 8.4, 1.6

7 2.023 s

1' 4.625 d 5.2

2' 3.446

5' 3.641

6'a 4.575

6'b 4.275
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Table 3: ¹³C NMR Spectroscopic Data for Salviaplebeiaside

Position Chemical Shift (δC, ppm)

4 144.99

7'' 168.14

Carbonyl 211.13

Methyl 30.00

1' 104.30

2' 74.88

3' 77.59

4' 72.07

5' 75.83

6' 64.83

Experimental Protocol: NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a nuclear magnetic resonance spectrometer.

Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and

coupling constants (J) are in Hertz (Hz).

Structural Elucidation Workflow
The structural elucidation of Salviaplebeiaside involves a logical workflow combining data

from various spectroscopic techniques. The following diagram illustrates this process.
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Caption: Workflow for the structural elucidation of Salviaplebeiaside.

Key Spectroscopic Correlations for Structure
Confirmation
Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation

(HMBC), are crucial for confirming the connectivity of the different structural fragments of

Salviaplebeiaside.

The HMBC spectrum revealed key correlations that established the link between the

phenylbutanone, glucose, and 4-hydroxybenzoyl moieties. Specifically, cross-peaks were

observed between the anomeric proton of the glucose (H-1' at δH 4.625) and the carbon of the

phenylbutanone ring (C-4 at δC 144.99).[1] Additionally, correlations between the protons at the

6-position of the glucose (H-6' at δH 4.575 and 4.275) and the ester carbonyl carbon of the 4-

hydroxybenzoyl group (C-7'' at δC 168.14) confirmed this linkage.[1]
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The following diagram illustrates these key HMBC correlations.

Salviaplebeiaside Structure with Key HMBC Correlations
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Caption: Key HMBC correlations in Salviaplebeiaside.

This guide provides a foundational set of spectroscopic data for Salviaplebeiaside.

Researchers are encouraged to consult the primary literature for more detailed experimental

parameters and further analytical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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